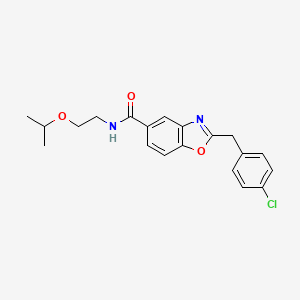![molecular formula C18H19BrO4 B5212476 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a member of the benzaldehyde family, which is known for its diverse range of applications in chemistry and biology. In
作用機序
The mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is not well understood. However, it is believed that this compound interacts with cellular components such as proteins and lipids, leading to changes in their structure and function. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and activate caspase enzymes. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge ROS. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for imaging biological systems. This compound is also relatively easy to synthesize, and can be obtained in high yields and purity. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to image specific cellular components or signaling pathways. Another area of interest is the identification of the molecular targets of this compound. Understanding the mechanism of action of this compound could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, there is potential for the use of this compound in therapeutic applications, such as the treatment of inflammation and oxidative stress.
合成法
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can be synthesized using a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with 4-bromophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,4-dibromobutane to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential use in scientific research. One of the main applications of this compound is in the field of fluorescent imaging. This compound has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological systems. This compound has also been used as a probe for detecting reactive oxygen species (ROS) in cells. ROS play an important role in many physiological processes, and their detection is critical for understanding cellular signaling pathways.
特性
IUPAC Name |
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO4/c1-21-18-12-14(13-20)4-9-17(18)23-11-3-2-10-22-16-7-5-15(19)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAICKKZLLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
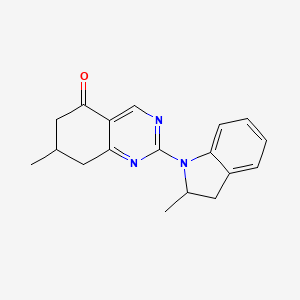
![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
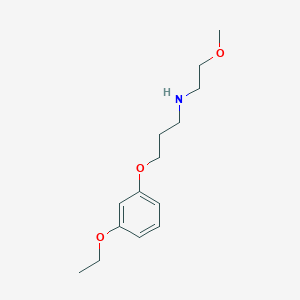
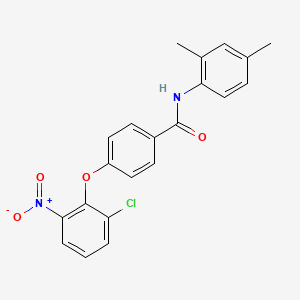
![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)
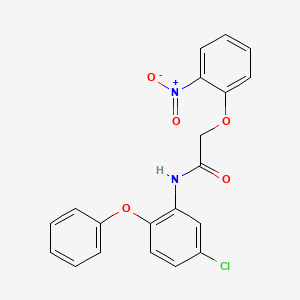
![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
